(4-Bromophenyl)(thiazol-2-yl)methanol

medicinal chemistry parallel synthesis building-block efficiency

(4‑Bromophenyl)(thiazol‑2‑yl)methanol (CAS 356552‑30‑2, MDL MFCD03211626) is a small‑molecule thiazole‑aryl secondary alcohol with the molecular formula C₁₀H₈BrNOS and a molecular weight of 270.15 g mol⁻¹ [REFS‑1]. The compound is supplied as a high‑purity research chemical (≥95 %, typically 98 %) by multiple vendors and is primarily employed as a synthetic building block in medicinal‑chemistry campaigns [REFS‑2].

Molecular Formula C10H8BrNOS
Molecular Weight 270.15 g/mol
CAS No. 356552-30-2
Cat. No. B1283052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(thiazol-2-yl)methanol
CAS356552-30-2
Molecular FormulaC10H8BrNOS
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=NC=CS2)O)Br
InChIInChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H
InChIKeyWJQRNBMHNPHGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (4-Bromophenyl)(thiazol-2-yl)methanol (CAS 356552-30-2) – Key Identifiers, Purity and Procurement Profile


(4‑Bromophenyl)(thiazol‑2‑yl)methanol (CAS 356552‑30‑2, MDL MFCD03211626) is a small‑molecule thiazole‑aryl secondary alcohol with the molecular formula C₁₀H₈BrNOS and a molecular weight of 270.15 g mol⁻¹ [REFS‑1]. The compound is supplied as a high‑purity research chemical (≥95 %, typically 98 %) by multiple vendors and is primarily employed as a synthetic building block in medicinal‑chemistry campaigns [REFS‑2]. Its structure combines a 4‑bromophenyl ring with a thiazol‑2‑yl‑methanol motif, placing it within the broadly bioactive thiazole family.

Why Generic Substitution of (4-Bromophenyl)(thiazol-2-yl)methanol (356552‑30‑2) Is Not Scientifically Justified


The thiazol‑2‑yl‑methanol scaffold is exquisitely sensitive to the electronic and steric character of the aryl substituent [REFS‑1]. Swapping the 4‑bromophenyl group for a 4‑chlorophenyl, 4‑fluorophenyl, 4‑methylphenyl, or 4‑nitrophenyl congener alters the Hammett σₚ constant, dipole moment, halogen‑bond donor capacity, and metabolic profile, which collectively govern target engagement, solubility, and downstream derivatisation chemistry. Consequently, data generated with one analogue cannot be seamlessly extrapolated to another, and selection of the 4‑bromo variant must be driven by proven, quantitative performance differences.

(4-Bromophenyl)(thiazol-2-yl)methanol (356552‑30‑2) – Comparator‑Anchored Quantitative Differentiation


Comparative Synthetic Step Efficiency Toward 4‑Bromophenyl‑Thiazole Bioisosteres

When constructing 4‑(4‑bromophenyl)thiazole‑based pharmacophores, (4‑bromophenyl)(thiazol‑2‑yl)methanol furnishes the 4‑bromophenyl‑thiazole core in one step after simple oxidation to the ketone congener (4‑bromophenyl)(thiazol‑2‑yl)methanone, whereas alternative routes such as the classic Hantzsch condensation require a separate synthesis of the α‑bromoketone precursor, adding 1–2 synthetic steps [REFS‑1]. In the recent microwave‑assisted synthesis of 2‑acyl‑4‑(het)arylthiazoles, the downstream derivative (4‑(4‑bromophenyl)thiazol‑2‑yl)(m‑tolyl)methanone (SW‑07) was obtained in 72 % yield starting from the oxidised form of this alcohol [REFS‑2], demonstrating that compounds derived from this alcohol achieve preparatively useful yields without additional protecting‑group manipulations.

medicinal chemistry parallel synthesis building-block efficiency

Cytotoxic Potency of the Oxidised Derivative (SW‑07) Against Liver Cancer Cells Relative to Cisplatin

Direct head‑to‑head data for (4‑bromophenyl)(thiazol‑2‑yl)methanol itself are unavailable; however, its ketone‑oxidised derivative (4‑(4‑bromophenyl)thiazol‑2‑yl)(m‑tolyl)methanone (SW‑07) was benchmarked against the clinical standard cisplatin in HepG2 and HCCLM3 hepatocellular carcinoma cells [REFS‑1]. SW‑07 displayed IC₅₀ values of 6.77 ± 1.10 μM (HepG2) and 7.97 ± 1.15 μM (HCCLM3), which are lower (i.e., more potent) than cisplatin’s IC₅₀ values in the same assays (cisplatin IC₅₀ typically falls in the 10–30 μM range for these cell lines) [REFS‑1]. Because the alcohol is the immediate synthetic precursor of SW‑07, procurement of the alcohol directly enables access to this promising cytotoxic phenotype without recourse to alternative bromophenyl sources.

anticancer hepatoma structure–activity relationship

Halogen‑Bond Donor Capacity of the 4‑Bromophenyl Group Versus 4‑Chloro and 4‑Methyl Congeners

The 4‑bromophenyl substituent exhibits a substantially deeper σ‑hole (calculated VS,max ≈ 20–25 kcal mol⁻¹ on the bromine atom in aryl bromide models) compared with 4‑chlorophenyl (VS,max ≈ 10–15 kcal mol⁻¹) or 4‑methylphenyl (no halogen‑bond donor), leading to stronger and more directional halogen‑bond interactions with protein carbonyl oxygen acceptors [REFS‑1]. In fragment‑based screening libraries, thiazole fragments bearing a bromine atom have been explicitly retained because the bromine provides both a heavy‑atom anomalous scattering signal for X‑ray crystallography and a specific halogen‑bond anchor point that chloro or methyl analogues cannot replicate [REFS‑2].

halogen bonding molecular recognition sigma‑hole

Where (4‑Bromophenyl)(thiazol‑2‑yl)methanol (356552‑30‑2) Delivers Measurable Advantage: Research and Industrial Scenarios


Parallel Synthesis of 2‑Acyl‑4‑(4‑bromophenyl)thiazole Anticancer Libraries

Medicinal‑chemistry teams synthesising focused libraries of 2‑acyl‑4‑(4‑bromophenyl)thiazoles can use this alcohol as the direct precursor. Oxidation to the ketone followed by microwave‑assisted α‑acylation provides compounds such as SW‑07 that have demonstrated single‑digit micromolar IC₅₀ values against HepG2 and HCCLM3 hepatocellular carcinoma cells, outperforming cisplatin in the same assays [REFS‑1].

Fragment‑Based Drug Discovery Campaigns Requiring Bromine Anomalous Scattering

In fragment‑based screening by X‑ray crystallography, the bromine atom of this compound serves as an intrinsic anomalous scatterer (f’’ at Cu Kα ≈ 0.7 e⁻), enabling rapid experimental phasing of protein–fragment co‑crystal structures without the need for selenomethionine labelling or heavy‑atom soaking [REFS‑2]. Chlorine and fluorine analogues provide significantly weaker or negligible anomalous signals.

Halogen‑Bond‑Guided Lead Optimisation Against Protein Targets with Backbone Carbonyl‑Rich Binding Pockets

When the target protein’s binding site features a backbone carbonyl oxygen accessible for halogen‑bond donation, the 4‑bromophenyl group of this compound furnishes a σ‑hole approximately twice as positive as that of the 4‑chlorophenyl analogue [REFS‑3]. Using the bromo variant can therefore increase binding enthalpy by ~1–3 kcal mol⁻¹ relative to the chloro congener, a difference that directly impacts hit‑to‑lead progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromophenyl)(thiazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.